molecular formula C31H29N3O3S B11772131 3-Amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

3-Amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11772131
M. Wt: 523.6 g/mol
InChI Key: VMYZSGLDYRWLHF-UHFFFAOYSA-N
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Description

3-Amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a structurally complex thieno[2,3-b]pyridine-2-carboxamide derivative. Its core framework consists of a fused thiophene-pyridine bicyclic system, substituted at positions 3 (amino group), 4 (3,4-dimethoxyphenyl), 6 (p-tolyl), and the carboxamide nitrogen (3,5-dimethylphenyl).

Properties

Molecular Formula

C31H29N3O3S

Molecular Weight

523.6 g/mol

IUPAC Name

3-amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C31H29N3O3S/c1-17-6-8-20(9-7-17)24-16-23(21-10-11-25(36-4)26(15-21)37-5)27-28(32)29(38-31(27)34-24)30(35)33-22-13-18(2)12-19(3)14-22/h6-16H,32H2,1-5H3,(H,33,35)

InChI Key

VMYZSGLDYRWLHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC(=C(C=C4)OC)OC)C(=C(S3)C(=O)NC5=CC(=CC(=C5)C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino group and the various aromatic substituents. Common reagents used in these reactions include halogenated precursors, amines, and coupling agents. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halides for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

The compound 3-Amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article provides a detailed overview of its applications, supported by data tables and relevant case studies.

Anticancer Activity

Research indicates that compounds similar to thieno[2,3-b]pyridine derivatives exhibit significant anticancer properties. The thieno[2,3-b]pyridine scaffold has been associated with various biological activities, including inhibition of tumor growth and induction of apoptosis in cancer cells. For instance, studies have shown that derivatives of thieno[2,3-b]pyridine can inhibit the proliferation of different cancer cell lines such as breast and colon cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar thieno derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting that modifications to the thieno structure can enhance antibacterial properties . This positions the compound as a potential candidate for developing new antibiotics.

Anti-inflammatory Effects

Research into the anti-inflammatory effects of thieno[2,3-b]pyridine derivatives has shown promise. These compounds have been reported to reduce inflammation in various models, indicating their potential use in treating inflammatory diseases . The structural modifications present in 3-amino derivatives may enhance these effects.

Table 1: Biological Activities of Thieno[2,3-b]pyridine Derivatives

Activity TypeCompound ExampleIC50 Value (μM)Reference
Anticancer3-Amino-4-Derivative6.2 (HCT-116)
AntimicrobialThieno DerivativeVaries
Anti-inflammatoryThieno DerivativeVaries

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on ActivityReference
Dimethoxyphenyl SubstitutionIncreases anticancer potency
p-Tolyl GroupEnhances anti-inflammatory effects
Amino GroupCritical for biological activity

Case Study 1: Anticancer Evaluation

A study conducted on a series of thieno[2,3-b]pyridine derivatives revealed that the introduction of the dimethoxyphenyl group significantly increased the cytotoxicity against breast cancer cell lines. The compound exhibited an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, thieno derivatives were tested against several pathogenic bacteria. Results showed that specific modifications led to enhanced antibacterial activity, with some compounds exhibiting effectiveness comparable to standard antibiotics .

Case Study 3: Anti-inflammatory Mechanism

Research into the anti-inflammatory mechanisms of thieno derivatives suggested that they inhibit pro-inflammatory cytokines in vitro. This finding supports their potential application in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-Amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural Comparison

Thieno[2,3-b]pyridine-2-carboxamides share a common scaffold but vary in substituents at positions 3, 4, 6, and the N-aryl group. Key structural differences are summarized in Table 1.

Table 1: Structural Comparison of Selected Thieno[2,3-b]pyridine-2-carboxamides

Compound Name / ID Position 3 Position 4 Substituent Position 6 Substituent N-Substituent Molecular Formula
Target Compound Amino 3,4-Dimethoxyphenyl p-Tolyl 3,5-Dimethylphenyl C₃₀H₂₈N₄O₃S*
9c (KuSaSch027) Amino 3-Chlorophenyl - 2-Chlorophenyl C₂₁H₁₃Cl₂N₅OS
9d (KuSaSch028) Amino 3-Chlorophenyl - 4-Fluorophenyl C₂₁H₁₃ClFN₅OS
9r (KuSaSch031) Amino 2-Chloro-4-morpholinophenyl - 3-Chlorophenyl C₂₅H₂₂Cl₃N₇OS

*Estimated based on substituents; exact formula requires crystallographic confirmation.

  • Key Observations: The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with chlorophenyl (electron-withdrawing) in analogs, which may enhance solubility but reduce electrophilic reactivity . The 3,5-dimethylphenyl N-substituent offers moderate lipophilicity compared to halogenated aryl groups in analogs like 9c and 9d .
Physicochemical Properties

Table 2: Physicochemical Properties of Selected Compounds

Compound Name / ID Melting Point (°C) IR Key Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound ~250–260* 3460 (NH), 1730 (C=O) Aromatic protons: 6.8–7.5†
9c (KuSaSch027) 255–256 3463 (NH), 1731 (C=O) H-aryl: 7.2–7.8; NH₂: 5.9
9d (KuSaSch028) 253–255 3414 (NH), 1730 (C=O) H-aryl: 6.9–7.6; CF: 7.1
9r (KuSaSch031) 253 (decomp.) 3480 (NH), 1728 (C=O) Morpholine protons: 3.6–3.8

*Estimated range based on analogs; †Predicted shifts for methoxy and methyl groups.

  • Key Observations: The target compound’s methoxy groups are expected to downfield-shift aromatic protons in NMR (δ ~6.8–7.5) compared to chlorinated analogs (δ ~7.2–7.8) . Higher melting points (250–260°C) are anticipated due to hydrogen bonding from methoxy and amino groups, aligning with analogs like 9c and 9d .

Biological Activity

Chemical Structure and Properties
The compound 3-Amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic organic molecule characterized by a complex structure featuring multiple aromatic rings and functional groups. Its molecular formula is C25H34N2O6C_{25}H_{34}N_{2}O_{6}, with a molecular weight of approximately 458.5 g/mol. The presence of methoxy groups and various phenyl substitutions suggests potential biological activity through interactions with specific biological targets.

Research indicates that compounds similar to this thienopyridine derivative often exhibit biological activities through the inhibition of key signaling pathways involved in cancer and other diseases. The thieno[2,3-b]pyridine scaffold has been associated with the modulation of kinases and other proteins critical for cell proliferation and survival.

Anticancer Properties

Studies have demonstrated that thienopyridine derivatives can inhibit cancer cell proliferation. For instance, compounds within this class have shown effectiveness against various leukemia cell lines by targeting the MEK1/2 signaling pathway. In vitro studies indicated that these compounds could lower the levels of phospho-ERK1/2, a marker of MAPK pathway activation, leading to reduced cell viability in sensitive cancer cells .

Inhibition of Kinases

The compound's structure suggests it may act as a selective inhibitor of specific kinases involved in tumor progression. For example, similar compounds have been shown to inhibit the activity of AAK1 and GAK kinases, which are implicated in viral replication and oncogenic signaling pathways. This inhibition could provide a therapeutic strategy against both viral infections and certain cancers .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest that modifications in the chemical structure can significantly influence these parameters, affecting the compound's efficacy and safety profile in vivo .

Study on Cell Proliferation Inhibition

In one notable study, a thienopyridine derivative similar to the compound was tested against acute biphenotypic leukemia MV4-11 cells. The results indicated an IC50 value around 0.3 µM, demonstrating significant growth inhibition through apoptosis induction .

Animal Model Studies

In vivo studies utilizing mouse xenograft models have illustrated dose-dependent tumor growth inhibition when treated with related thienopyridine compounds. Effective doses were noted at 10 mg/kg when administered orally, indicating potential for clinical application in cancer therapy .

Data Summary Table

Parameter Value
Molecular Formula C25H34N2O6
Molecular Weight 458.5 g/mol
IC50 (MV4-11 Cells) ~0.3 µM
Effective Dose (Xenograft) 10 mg/kg
Mechanism of Action MEK1/2 Inhibition

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